molecular formula C5H10ClN3 B3039983 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride CAS No. 1431965-39-7

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B3039983
CAS RN: 1431965-39-7
M. Wt: 147.60
InChI Key: ILRMNXXMVSSSOQ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-3-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a pale-yellow to yellow to brown solid .


Synthesis Analysis

The synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular formula of 1,5-Dimethyl-1H-pyrazol-3-amine is C5H9N3. It has a molecular weight of 111.15 .


Physical And Chemical Properties Analysis

1,5-Dimethyl-1H-pyrazol-3-amine has a density of 1.2±0.1 g/cm3, a boiling point of 234.7±20.0 °C at 760 mmHg, and a flash point of 95.8±21.8 °C . It has a polar surface area of 44 Å2 and a molar volume of 94.7±7.0 cm3 .

Scientific Research Applications

Antiparasitic Agents

Leishmaniasis Treatment: Recent studies have highlighted the antipromastigote activity of compound 13, a derivative of 1,5-Dimethyl-1H-pyrazol-3-amine. Molecular simulations revealed its favorable binding pattern in the active site of LmPTR1, an enzyme crucial for Leishmania parasites. This suggests its potential as an antileishmanial agent.

Safety and Hazards

1,5-Dimethyl-1H-pyrazol-3-amine has hazard statements H302, H312, H332, and precautionary statements P280 . In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

properties

IUPAC Name

1,5-dimethylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-3-5(6)7-8(4)2;/h3H,1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRMNXXMVSSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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